Ethyl 6-Methylindole-3-acetate
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Overview
Description
Ethyl 6-Methylindole-3-acetate is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Methylindole-3-acetate typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 6-methylindole and ethyl bromoacetate, which react under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Methylindole-3-acetate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common for indole derivatives, where the indole ring undergoes substitution at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Ethyl 6-Methylindole-3-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-Methylindole-3-acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 6-Methylindole-3-acetate can be compared with other similar compounds such as:
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
6-Methylindole: A simpler indole derivative with fewer functional groups.
Ethyl indole-3-acetate: Another ester derivative with different substitution patterns.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 6-Methylindole-3-acetate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is an indole derivative characterized by the presence of an ethyl ester group at the 3-position and a methyl group at the 6-position of the indole ring. Its molecular formula is C13H15NO2 . The synthesis typically involves the reaction of 6-methylindole with acetic anhydride or acetic acid in the presence of a suitable catalyst .
Antimicrobial Properties
Numerous studies have documented the antimicrobial activity of indole derivatives, including this compound. The compound exhibits significant antibacterial effects against various strains of bacteria. For instance, minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a lead compound for developing new antibacterial drugs .
Anticancer Activity
The compound has also shown promising anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells, thereby protecting them from damage.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are crucial for bacterial growth and cancer cell proliferation .
Case Studies
- Antibacterial Efficacy : A study published in Frontiers in Microbiology evaluated the antibacterial properties of various indole derivatives, including this compound. The findings highlighted its effectiveness against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
- Anticancer Research : Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that it significantly inhibited tumor growth in vitro and showed promise for further development as a chemotherapeutic agent .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)7-10-8-14-12-6-9(2)4-5-11(10)12/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
GYORRFXNIOZILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)C |
Origin of Product |
United States |
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